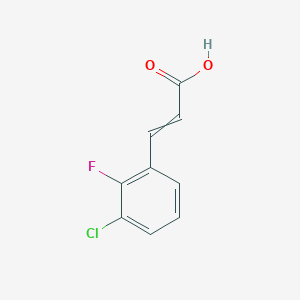

3-Chloro-2-fluorocinnamic acid

Description

Significance of Halogenation in Cinnamic Acid Derivatives for Modulating Bioactivity and Reactivity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a powerful strategy in medicinal chemistry and materials science. In the context of cinnamic acid, this modification significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These changes can profoundly modulate the bioactivity and chemical reactivity of the resulting derivatives. nih.gov

The introduction of halogens can enhance the pharmacological potential of cinnamic acids. For instance, studies have shown that halogenated derivatives can exhibit potent anticonvulsant, anticancer, and antimicrobial activities. nih.govmdpi.com The position and nature of the halogen substituent on the phenyl ring are critical factors in determining the compound's efficacy. For example, research on anticonvulsant properties revealed that halogen substitution at the 4-position of the cinnamic acid ring was particularly beneficial. nih.gov Similarly, the addition of halogens to the side chain has been observed to cause a remarkable increase in the growth-inhibitory effects on bacteria. jocpr.com The α,β-unsaturated carbonyl moiety in cinnamic acid is a Michael acceptor, a feature often utilized in the design of anticancer drugs, and halogenation can further enhance this activity. mdpi.comresearchgate.net

Historical Context of Cinnamic Acid Derivatives in Scientific Inquiry

The study of cinnamic acid and its analogues dates back to the early days of organic chemistry. Cinnamic acid itself is a key intermediate in the shikimate and phenylpropanoid pathways, fundamental routes for the biosynthesis of numerous aromatic compounds in plants and microorganisms. jocpr.com Historically, these compounds were valued as fragrances and have been used in various traditional medicines. pcbiochemres.comresearchgate.net

Over the past few decades, scientific interest has shifted towards exploring the vast pharmacological potential of these derivatives. nih.gov Researchers have investigated their utility as antioxidant, anti-inflammatory, antidiabetic, and neuroprotective agents. nih.govnih.gov The development of synthetic methodologies, such as the Perkin reaction and modern coupling reactions like the Heck reaction, has enabled chemists to create extensive libraries of cinnamic acid derivatives for systematic study. jocpr.compcbiochemres.com This has led to a deeper understanding of their structure-activity relationships and has established them as promising starting points for the development of new therapeutic agents. mdpi.com

Overview of 3-Chloro-2-fluorocinnamic Acid within the Broader Halogenated Cinnamate Landscape

Within the large family of halogenated cinnamic acids, this compound is a specific derivative featuring both a chlorine and a fluorine atom on its phenyl ring. This di-halogenated structure places it in a category of compounds with potentially unique electronic and steric properties conferred by the distinct electronegativity and size of the two different halogen atoms. It is classified as a biochemical for proteomics research. scbt.com

The core structure consists of a cinnamic acid backbone with a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring. The presence of these halogens is expected to influence its chemical behavior and biological interactions compared to non-halogenated or mono-halogenated analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 261762-62-3. oakwoodchemical.com |

| Molecular Formula | C₉H₆ClFO₂. scbt.comoakwoodchemical.com |

| Molecular Weight | 200.59 g/mol . |

| Purity (Typical) | 95%. chemsrc.com |

Research Gaps and Opportunities in this compound Investigations

Despite the extensive research into cinnamic acid derivatives, a detailed investigation into the specific biological activities and applications of this compound appears to be a significant research gap. While its synthesis and basic properties are documented by chemical suppliers, in-depth studies on its pharmacological potential are not widely reported in the current scientific literature. scbt.comoakwoodchemical.com

This lack of specific research presents numerous opportunities for future investigations:

Synthesis and Derivatization: There is an opportunity to develop novel synthetic routes and to use this compound as a building block for more complex molecules. biosynth.combiosynth.com Its multiple functional groups make it a candidate for creating new chemical entities through derivatization.

Pharmacological Screening: A comprehensive screening of its biological activities is warranted. Given that other halogenated cinnamic acids show promise as anticancer, anticonvulsant, and antimicrobial agents, it is plausible that this compound could exhibit interesting properties in these or other therapeutic areas. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Investigating this compound would contribute valuable data to the broader understanding of how di-halogenation patterns affect bioactivity. Comparing its effects to those of its isomers (e.g., 4-Chloro-2-fluorocinnamic acid) could provide crucial insights into the SAR of halogenated cinnamates. biosynth.com

Materials Science Applications: Halogenated organic molecules can have unique properties relevant to materials science, such as in the development of liquid crystals or metal-organic frameworks (MOFs). ossila.com The potential of this compound in these areas remains unexplored.

The existing literature on related compounds provides a strong rationale for undertaking a detailed scientific examination of this compound to uncover its potential applications and to fill the current void in knowledge.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 3,4,5-Trimethoxycinnamic acid |

| This compound |

| 3-Fluoro-4-methylcinnamic acid |

| 4-Chloro-2-fluorocinnamic acid |

| 4-Chloro-3-fluorocinnamic acid |

| 4-fluorocinnamic acid |

| 4-chlorocinnamic acid |

| 4-trifluoromethylcinnamic acid |

| Caffeic acid |

| Cinnamic acid |

| Ferulic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNDJHBNODEMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-62-3 | |

| Record name | 3-(3-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 Fluorocinnamic Acid

Established Synthetic Pathways for 3-Chloro-2-fluorocinnamic Acid

The most reliable and established methods for synthesizing this compound begin with a precursor that already contains the desired substitution pattern on the aromatic ring. This approach guarantees the regiochemical outcome of the final product.

Approaches Involving Halogenated Benzaldehyde Precursors

The most direct and widely utilized method for the synthesis of this compound involves the condensation of 3-chloro-2-fluorobenzaldehyde (B104339) with a compound containing an active methylene (B1212753) group. sigmaaldrich.com Two classical reactions are particularly well-suited for this transformation: the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org For the synthesis of this compound, 3-chloro-2-fluorobenzaldehyde is reacted with malonic acid. The reaction is typically catalyzed by a weak base such as piperidine (B6355638), often in the presence of pyridine (B92270) which can also act as the solvent. youtube.com The initial condensation product undergoes spontaneous decarboxylation to yield the final α,β-unsaturated carboxylic acid. wikipedia.org This specific variant of the Knoevenagel condensation is often referred to as the Doebner modification. wikipedia.orgyoutube.com

Perkin Reaction: The Perkin reaction is another established method for the synthesis of α,β-unsaturated aromatic acids. wikipedia.orgbyjus.comlongdom.org This reaction employs the condensation of an aromatic aldehyde, in this case, 3-chloro-2-fluorobenzaldehyde, with an acid anhydride (B1165640), typically acetic anhydride. wikipedia.orgbyjus.com The reaction is carried out in the presence of an alkali salt of the corresponding carboxylic acid, such as sodium acetate (B1210297), which acts as the base catalyst. wikipedia.orgbyjus.com The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. Subsequent dehydration and hydrolysis yield the desired cinnamic acid derivative. byjus.com

A general representation of these condensation reactions is presented in the table below.

| Reaction Name | Aldehyde Precursor | Reagent | Typical Catalyst/Base | Product |

| Knoevenagel Condensation | 3-Chloro-2-fluorobenzaldehyde | Malonic acid | Piperidine/Pyridine | This compound |

| Perkin Reaction | 3-Chloro-2-fluorobenzaldehyde | Acetic anhydride | Sodium acetate | This compound |

Strategies Utilizing Modified Cinnamic Acid Scaffolds

While less common for preparing this specific isomer due to challenges in controlling regioselectivity, chemical transformations of existing cinnamic acid scaffolds represent another potential synthetic avenue. One such transformation is the halodecarboxylation of a substituted cinnamic acid, known as the Hunsdiecker reaction. researchgate.netscielo.br In this reaction, a cinnamic acid derivative can be treated with a halogen source to replace the carboxylic acid group with a halogen. While this method does not produce this compound, it demonstrates a transformation of the cinnamic acid scaffold itself. For instance, treatment of a cinnamic acid with reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) can lead to the formation of β-halostyrenes. scielo.br

Direct halogenation of a pre-existing cinnamic acid (e.g., 2-fluorocinnamic acid or 3-chlorocinnamic acid) to introduce the second halogen at the desired position is generally not a preferred method. The activating or deactivating nature of the existing substituents and the directing effects on the aromatic ring make it difficult to achieve the specific 3-chloro-2-fluoro substitution pattern with high selectivity and yield.

Regioselective Synthesis Techniques for Specific Isomers

The synthesis of a specific isomer like this compound is most effectively achieved through methods that offer high regiochemical control. The strategy of starting with a precursor that already possesses the correct substitution pattern is the cornerstone of regioselective synthesis in this context.

By utilizing 3-chloro-2-fluorobenzaldehyde as the starting material, the positions of the chloro and fluoro groups are fixed from the outset. sigmaaldrich.com Subsequent reactions, such as the Knoevenagel or Perkin condensations, build the acrylic acid side chain without altering the substitution on the aromatic ring. This ensures that the final product is exclusively the 3-chloro-2-fluoro isomer, avoiding the formation of other possible isomers that would result from less controlled synthetic approaches. Therefore, the regioselectivity of the entire synthesis is determined by the choice of the initial halogenated benzaldehyde.

Novel Synthetic Approaches and Optimized Reaction Conditions

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and selective methods for chemical synthesis. These principles are being applied to the synthesis of cinnamic acid derivatives, including halogenated analogues.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. bepls.comnih.gov In the context of synthesizing this compound, several green approaches can be considered, primarily focusing on the Knoevenagel condensation.

One significant improvement is the replacement of hazardous solvents and catalysts. Traditionally, the Knoevenagel-Doebner reaction uses pyridine, a toxic and carcinogenic solvent. rsc.org Modern approaches seek to replace pyridine with more benign alternatives. For instance, the use of ionic liquids, such as 1-butyl-3-methylimidazolium-based salts, has been shown to be effective in the synthesis of fluorocinnamic acids. google.com Ionic liquids are non-volatile and can often be recycled, reducing waste and environmental impact. google.com In some cases, these reactions can be catalyzed by simple salts like ammonium (B1175870) acetate in the ionic liquid medium, further avoiding hazardous reagents. google.com

Other green chemistry strategies applicable to cinnamic acid synthesis include:

Solvent-free reactions: Performing reactions under solvent-free conditions, for example, by using microwave irradiation, can significantly reduce waste. nih.gov

Use of water as a solvent: Water is an ideal green solvent due to its non-toxic and non-flammable nature. nih.gov Developing catalytic systems that are effective in aqueous media is an active area of research. organic-chemistry.org

Atom Economy: Reactions like the Knoevenagel condensation are inherently atom-economical, as the main byproduct is carbon dioxide (in the Doebner modification).

The table below summarizes some green chemistry approaches relevant to the synthesis of halogenated cinnamic acids.

| Green Approach | Description | Potential Advantage |

| Ionic Liquids | Use of salts that are liquid at low temperatures as the reaction medium. google.com | Low volatility, potential for recycling, can replace hazardous solvents like pyridine. google.com |

| Alternative Catalysts | Employing less toxic catalysts such as ammonium acetate or triethylamine. rsc.orggoogle.com | Avoids highly toxic catalysts like piperidine and pyridine. rsc.org |

| Microwave Irradiation | Using microwave energy to accelerate the reaction. | Can lead to shorter reaction times, higher yields, and sometimes avoids the need for a solvent. |

| Aqueous Media | Using water as the solvent. organic-chemistry.org | Environmentally benign, safe, and inexpensive. |

Catalytic Methods for Enhanced Efficiency and Selectivity

The choice of catalyst is crucial for the efficiency and selectivity of the synthesis of this compound. As discussed, the Knoevenagel and Perkin reactions are classic examples of base-catalyzed reactions.

In the Knoevenagel condensation , weak amine bases are typically used. Piperidine is a common and effective catalyst for this reaction. youtube.com The Doebner modification often employs pyridine as both a catalyst and a solvent. wikipedia.orgias.ac.in Research into alternative catalysts has shown that aliphatic tertiary amines, such as triethylamine, can be effective surrogates for pyridine, offering a less toxic option. rsc.org Furthermore, simple and inexpensive catalysts like ammonium acetate have been successfully used, particularly in combination with green solvents like ionic liquids. google.com

For the Perkin reaction , the catalyst is typically an alkali salt of the acid anhydride used in the reaction, for example, sodium acetate when acetic anhydride is the reagent. longdom.orglongdom.org This salt acts as the base to generate the necessary carbanion intermediate. byjus.com

While not yet specifically documented for this compound, modern catalytic methods such as the Palladium-catalyzed Heck reaction represent a powerful tool for the synthesis of cinnamic acid derivatives. This reaction couples an aryl halide with an alkene (like acrylic acid or its esters) in the presence of a palladium catalyst and a base. This method is known for its high efficiency and stereoselectivity, typically favoring the formation of the trans-isomer of the cinnamic acid.

Derivatization Strategies of this compound

This compound, with its distinct arrangement of functional groups—a carboxylic acid, an alkene, and a di-substituted aromatic ring—offers a versatile platform for a variety of chemical modifications. These transformations enable the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The reactivity of each functional group can be selectively harnessed to achieve targeted molecular architectures.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for modifying the polarity, bioavailability, and reactivity of the parent molecule.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, acid chlorides or acid anhydrides can be used as intermediates. byjus.com Treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) would yield the highly reactive 3-chloro-2-fluorocinnamoyl chloride. This acyl chloride can then readily react with a wide range of alcohols, including primary, secondary, and phenolic alcohols, to produce the corresponding esters in high yields. byjus.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct esterification with alcohols. organic-chemistry.org

Interactive Data Table: Representative Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 3-chloro-2-fluorocinnamate |

| This compound | Ethanol | SOCl₂, then Ethanol | Ethyl 3-chloro-2-fluorocinnamate |

| This compound | Isopropanol (B130326) | DCC | Isopropyl 3-chloro-2-fluorocinnamate |

Amidation: The synthesis of amides from this compound is another crucial derivatization strategy. Amide bonds are prevalent in numerous biologically active molecules. Similar to esterification, the carboxylic acid can be activated to facilitate amide bond formation. The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an amine is a widely employed method. beilstein-journals.organalis.com.my These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

The formation of the acyl chloride intermediate, as described for esterification, followed by reaction with a primary or secondary amine, is also a highly effective method for amide synthesis. youtube.com Boron-based catalysts have also been reported to facilitate the direct amidation of carboxylic acids with amines under mild conditions. beilstein-journals.org Furthermore, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net

Interactive Data Table: Representative Amidation Reactions

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product |

|---|---|---|---|

| This compound | Aniline | EDC·HCl | N-phenyl-3-chloro-2-fluorocinnamide |

| This compound | Benzylamine | DCC | N-benzyl-3-chloro-2-fluorocinnamide |

| This compound | Morpholine | TiF₄ (catalytic) | (3-Chloro-2-fluorophenyl)(morpholino)methanone |

Coupling Reactions for Complex Molecular Architectures

The halogen substituents on the aromatic ring of this compound serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular frameworks. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an aryl or vinyl halide. mdpi.commdpi.com The chloro group on the 3-position of the aromatic ring of this compound can potentially participate in Suzuki-Miyaura coupling reactions, although aryl chlorides are generally less reactive than the corresponding bromides and iodides. mdpi.com The use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of aryl chlorides with various boronic acids or their esters. mdpi.com This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position.

Heck-Mizoroki Reaction: The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The chloro substituent of this compound could potentially be coupled with various alkenes to introduce new vinyl groups. nih.govdiva-portal.orgbeilstein-journals.org This reaction typically proceeds with high stereoselectivity, favoring the formation of the trans product. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction could be employed to introduce an alkynyl substituent at the 3-position of the aromatic ring of this compound. While aryl chlorides can be challenging substrates, advancements in catalyst systems have made their use more feasible. rsc.org

Modifications at the Aromatic Ring System

The aromatic ring of this compound can undergo further substitution reactions, although the existing chloro and fluoro substituents will influence the position and feasibility of these transformations.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups on an aromatic ring can make it susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.orgnih.govmasterorganicchemistry.comyoutube.com The chloro and fluoro substituents, along with the propenoic acid group, increase the electrophilicity of the aromatic ring. While the chloro group can act as a leaving group, the fluoro group is often a better leaving group in SNAr reactions. masterorganicchemistry.com Therefore, it is conceivable that a strong nucleophile could displace the fluorine atom at the 2-position, particularly if additional activating groups are present on the ring. chemistrysteps.com

Transformations Involving the Propenoic Acid Moiety

The propenoic acid moiety, consisting of a carbon-carbon double bond conjugated with a carboxylic acid, offers additional sites for chemical modification.

Reduction: The carbon-carbon double bond of the propenoic acid group can be selectively reduced to a single bond. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method for this transformation. This would convert this compound into 3-(3-chloro-2-fluorophenyl)propanoic acid. It is also possible to reduce both the double bond and the carboxylic acid group using stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding alcohol. libretexts.org The reduction of just the double bond can also be achieved using reagents like sodium borohydride (B1222165) in the presence of a nickel catalyst. chemspider.com Lactobacillus plantarum has also been shown to reduce the double bond of hydroxycinnamic acids. nih.gov

Cycloaddition Reactions: The alkene functionality in the propenoic acid moiety can participate in cycloaddition reactions. For example, [2+2] photocycloaddition reactions of cinnamic acid derivatives can lead to the formation of cyclobutane (B1203170) rings, specifically truxinic acid derivatives. digitellinc.combilkent.edu.trthieme-connect.com These reactions can be controlled to produce specific stereoisomers, especially when conducted in the solid state or with the use of a template. digitellinc.combilkent.edu.trthieme-connect.com The double bond could also potentially act as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions with suitable dienes, although the electron-withdrawing nature of the carboxyl group would influence its reactivity.

Advanced Analytical Characterization in 3 Chloro 2 Fluorocinnamic Acid Research

Spectroscopic Techniques for Structural Elucidation of 3-Chloro-2-fluorocinnamic Acid and its Derivatives

Spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the carboxylic acid proton, the vinylic protons, and the aromatic protons. The carboxylic acid proton (–COOH) is anticipated to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. The two vinylic protons on the propenoic acid chain would appear as doublets, with a large coupling constant (J value) of approximately 15-16 Hz, characteristic of a trans configuration. The aromatic region would display complex multiplets resulting from spin-spin coupling between the three adjacent protons and further coupling to the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid (around 167-170 ppm), the vinylic carbons, and the aromatic carbons. The carbon atom directly bonded to the fluorine atom is expected to show a large one-bond C-F coupling constant (¹JCF), which is a definitive feature. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly specific for fluorine-containing compounds. This compound would exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring typically falls within a well-defined range. biophysics.orgcolorado.edu This signal would be split into a multiplet due to coupling with the neighboring aromatic protons, providing further structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| ¹H | > 12.0 | br s | -COOH |

| ¹H | 7.6 - 7.8 | d, J ≈ 16 | Ar-CH= |

| ¹H | 7.2 - 7.5 | m | Aromatic-H |

| ¹H | 6.5 - 6.7 | d, J ≈ 16 | =CH-COOH |

| ¹³C | 167 - 170 | s | -COOH |

| ¹³C | 155 - 160 | d, ¹JCF ≈ 250 | C-F |

| ¹³C | 140 - 145 | s | Ar-CH= |

| ¹³C | 120 - 135 | m (with C-F coupling) | Aromatic C-H, C-Cl |

| ¹³C | 118 - 122 | s | =CH-COOH |

| ¹⁹F | -110 to -120 | m | Ar-F |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. 's' denotes singlet, 'd' doublet, 'm' multiplet, 'br' broad.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₆ClFO₂), the molecular weight is approximately 200.59 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 200. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak would be present at m/z 202 with an intensity of about one-third of the molecular ion peak. nist.govmiamioh.edu

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cinnamic acids include the loss of the carboxyl group and cleavage of the side chain. nist.gov

[M - OH]⁺: Loss of a hydroxyl radical (17 amu).

[M - COOH]⁺: Loss of the carboxyl group as a radical (45 amu).

[M - Cl]⁺: Loss of a chlorine radical (35 amu).

Further fragmentation of the aromatic ring and side chain would lead to other characteristic ions.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Predicted Identity | Notes |

|---|---|---|

| 200 | [C₉H₆³⁵ClFO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 202 | [C₉H₆³⁷ClFO₂]⁺˙ | Isotope Peak (M+2) |

| 183 | [M - OH]⁺ | Loss of hydroxyl radical |

| 155 | [M - COOH]⁺ | Loss of carboxyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.infonist.gov

A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions around 1620-1640 cm⁻¹ for the C=C stretching of the alkene.

Several peaks in the 1400-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring.

A strong band in the 1000-1100 cm⁻¹ region is expected for the C-F stretching vibration.

The C-Cl stretch typically appears in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The chromophore in this compound is the entire conjugated system, including the phenyl ring and the propenoic acid side chain. Compared to unsubstituted cinnamic acid (λmax ≈ 270 nm), the halogen substituents on the phenyl ring are expected to cause a slight bathochromic (red) shift of the maximum absorption wavelength (λmax). researchgate.netutoronto.caresearchgate.net The spectrum would likely show a strong absorption band in the range of 275-290 nm.

Table 3: Predicted Spectroscopic Features (IR & UV-Vis)

| Technique | Predicted Feature | Assignment |

|---|---|---|

| IR | ~2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |

| IR | ~1680-1710 cm⁻¹ (strong) | C=O stretch (Carboxylic acid) |

| IR | ~1620-1640 cm⁻¹ | C=C stretch (Alkene) |

| IR | ~1400-1600 cm⁻¹ | C=C stretch (Aromatic) |

| IR | ~1000-1100 cm⁻¹ | C-F stretch |

| IR | ~600-800 cm⁻¹ | C-Cl stretch |

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, liquid and gas chromatography are indispensable tools.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method would be most suitable for this compound. rsc.orgresearchgate.netakjournals.com

Method Development: A typical method would involve a C18 stationary phase column, which is nonpolar. The mobile phase would consist of a polar mixture, such as acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (e.g., 0.1% formic acid or acetic acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from any impurities and provide a reasonable analysis time. Detection would typically be performed using a UV detector set at the λmax of the compound (e.g., ~280 nm). akjournals.com

Method Validation: Once developed, the method would be validated according to ICH guidelines to ensure its reliability. Validation parameters include:

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of impurities.

Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a specific range.

Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

Accuracy: Determining the closeness of the test results to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Table 4: Hypothetical HPLC Method Parameters

| Parameter | Condition/Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 20% to 80% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC analysis of carboxylic acids like this compound is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet. nih.govdntb.gov.ua Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. researchgate.netmdpi.com

Derivatization: A common approach is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this conversion, yielding the TMS ester of this compound. nih.govmdpi.com This derivative is significantly more volatile and suitable for GC analysis.

GC-MS Analysis: The derivatized sample would be injected into the GC-MS system. Separation would occur on a capillary column (e.g., DB-5ms). The mass spectrometer serves as the detector, providing both quantitative data and mass spectra that confirm the identity of the derivatized analyte by its characteristic molecular ion and fragmentation pattern.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Acetic acid |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Advanced Separation Techniques (e.g., Chiral Chromatography for Enantiomers)

While this compound itself is not chiral, the introduction of a chiral center, for instance, through reactions involving the carboxyl group or the double bond, would result in the formation of enantiomers. The separation of such enantiomers is critical as they often exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective method for the enantioselective separation of chiral carboxylic acids and their derivatives.

The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. For compounds structurally similar to derivatives of this compound, several types of CSPs have proven effective.

Polysaccharide-based CSPs: These are the most widely used CSPs for the separation of a broad range of chiral compounds, including arylpropionic acids. nih.gov Columns with chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives, often coated or immobilized on a silica (B1680970) support, can effectively resolve enantiomers. The separation is influenced by the type of polysaccharide backbone, the nature of the derivatizing groups (e.g., carbamates or benzoates), and the mobile phase composition. nih.gov For halogenated cinnamic acid derivatives, a normal-phase eluent system, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is often employed. The elution order of the enantiomers can be influenced by the specific alcohol used and its concentration in the mobile phase. nih.gov

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins bonded to silica gel are effective CSPs for the separation of various enantiomers. The chiral recognition mechanism is based on the fit of the analyte into the cyclodextrin (B1172386) cavity and interactions with the functional groups at the rim of the cavity.

Macrocyclic Antibiotic-based CSPs: Chiral stationary phases based on macrocyclic antibiotics like teicoplanin and ristocetin (B1679390) have demonstrated broad enantioselectivity for amino acids and their derivatives. researchgate.net These CSPs can operate in reversed-phase mode, using mobile phases composed of acetonitrile and water, which can be advantageous for analytes with higher polarity. researchgate.net

The development of a chiral separation method for a derivative of this compound would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The following table summarizes potential chiral HPLC conditions based on studies of structurally related compounds.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Potential Analytes (Derivatives of this compound) |

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | n-Hexane/Isopropanol | Esters and amides |

| Cyclodextrin-based (e.g., β-cyclodextrin derivatives) | Acetonitrile/Water with buffer | Compounds with aromatic rings |

| Macrocyclic Antibiotic-based (e.g., Teicoplanin) | Methanol/Water with buffer | Amide derivatives |

This table is illustrative and based on the separation of analogous compounds. Actual conditions would require experimental optimization.

Crystallography for Solid-State Structural Analysis

Crystallography, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This includes precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and halogen bonding. Such information is vital for understanding the physical properties of this compound and for crystal engineering efforts.

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as other halogenated trans-cinnamic acids, provides valuable insights into its likely solid-state conformation and packing.

Expected Molecular Conformation and Crystal Packing: Cinnamic acid and its derivatives typically crystallize in centrosymmetric space groups. A common and highly stable supramolecular motif observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers. In this arrangement, the carboxylic acid groups of two molecules form a cyclic R²₂(8) hydrogen bond motif.

Studies on fluorinated cinnamalmalononitrile derivatives have shown that fluorination can lead to polymorphism, where the compound can crystallize in different forms with distinct physical properties. acs.org This suggests that this compound might also exhibit polymorphic behavior.

The following table presents crystallographic data for a selection of related cinnamic acid derivatives, which can be used to anticipate the structural properties of this compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| trans-Cinnamic acid | Monoclinic | P2₁/c | O-H···O hydrogen bonding (R²₂(8) motif) |

| 4-Bromo-trans-cinnamic acid | Monoclinic | P2₁/n | O-H···O hydrogen bonding, C-H···O interactions |

| 4-Methylcinnamic acid | Monoclinic | P2₁/c | O-H···O hydrogen bonding |

| 4-Methoxycinnamic acid | Monoclinic | C2/c | O-H···O hydrogen bonding |

Data compiled from various crystallographic studies of cinnamic acid derivatives. bris.ac.ukbris.ac.uk

The structural analysis of this compound through X-ray crystallography would provide a definitive understanding of its molecular geometry and the subtle interplay of intermolecular forces that govern its solid-state architecture. This knowledge is foundational for correlating its structure with its macroscopic properties.

Biological Activity and Mechanistic Investigations of 3 Chloro 2 Fluorocinnamic Acid and Its Derivatives

In Vitro Antimicrobial Research

The antimicrobial properties of cinnamic acid derivatives are a subject of extensive research. The introduction of halogen atoms, such as chlorine and fluorine, into the structure of cinnamic acid can significantly modulate its biological activity.

Cinnamic acid derivatives have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The structure of the bacterial cell wall plays a crucial role in determining the susceptibility of these microorganisms to various compounds. Gram-negative bacteria possess an outer membrane that can limit the penetration of hydrophobic drugs, whereas Gram-positive bacteria lack this outer membrane, potentially making them more susceptible. mdpi.com

Studies on synthetic cinnamic acid derivatives have shown that they can be effective antibacterial agents. mdpi.com For instance, certain derivatives have shown activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The antibacterial effect is often attributed to the ability of these compounds to disrupt the bacterial membrane, leading to lysis and the leakage of intracellular contents. mdpi.com Modifications to the core cinnamic acid structure, such as the addition of hydroxyl groups or the formation of esters and amides, can enhance this activity. mdpi.comnih.gov For example, some synthetic esters of 4-chlorocinnamic acid have shown bioactivity against S. aureus. nih.gov

| Compound/Derivative | Target Organism | Activity (MIC) |

| Cinnamic Acid Derivatives | Staphylococcus aureus | 1–4 µg/mL |

| Cinnamic Acid Derivatives | Enterococcus species | 1–4 µg/mL |

| Methyl 4-chlorocinnamate | S. aureus | Active at high concentrations |

MIC: Minimum Inhibitory Concentration. Data pertains to various derivatives of cinnamic acid as specific data for 3-Chloro-2-fluorocinnamic acid was not available.

Derivatives of cinnamic acid have also been evaluated for their antifungal potential, particularly against pathogenic fungi from the Candida genus, which are common causes of infections in humans. nih.gov Research has shown that ester derivatives of 4-chlorocinnamic acid exhibit significant antifungal properties. nih.govresearchgate.net The potency of these compounds can be influenced by the nature of the ester group; for example, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as particularly potent against Candida strains. researchgate.net Fungi are often more sensitive to cinnamic aldehydes, but synthetic acids and esters also show considerable activity. mdpi.com

| Compound/Derivative | Target Organism | Activity (MIC) |

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL |

| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL |

MIC: Minimum Inhibitory Concentration. Data pertains to derivatives of 4-chlorocinnamic acid.

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. mdpi.com Cinnamic acid derivatives have been investigated for their ability to inhibit the formation of these resilient structures. researchgate.net

Studies on N-(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which combine cinnamic acid and benzenesulfonamide (B165840) moieties, demonstrated significant activity in preventing biofilm formation by clinical strains of staphylococci. researchgate.net Certain derivatives were effective not only at inhibiting the initial formation of biofilms but also at disrupting pre-formed biofilms. researchgate.netnih.gov This anti-biofilm activity is crucial, as it can help to overcome the heightened resistance associated with biofilm-related infections. nih.govunimi.it

The mechanisms through which cinnamic acid derivatives inhibit microbial growth are multifaceted. A primary mode of action appears to be the disruption of the microbial cell membrane. mdpi.comnih.gov This disruption can increase membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death. nih.gov

For antifungal activity, a key target is ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com Some cinnamic acid derivatives are believed to inhibit ergosterol synthesis or to bind directly to ergosterol, thereby compromising the integrity and function of the fungal membrane. This mechanism is suggested by experiments where the addition of exogenous ergosterol reverses the antifungal effect of the compounds. mdpi.com In bacteria, the disruption of the outer membrane of Gram-negative species has also been observed. nih.gov The development of novel compounds with unique modes of action is critical for combating the rise of antibiotic-resistant pathogenic bacteria. nih.gov

In Vitro Cytotoxic Activity in Cellular Models

Beyond their antimicrobial effects, cinnamic acid derivatives are also being explored for their potential in cancer therapy. In vitro studies using various cancer cell lines are essential for evaluating the cytotoxic potential of these compounds.

The cytotoxic effects of various novel compounds, including derivatives related to cinnamic acid, have been assessed against several human cancer cell lines. These include HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). researchgate.netejmo.org

Research on different synthetic compounds has shown dose-dependent cytotoxic effects against these cell lines. ejmo.org For example, in studies involving recombinant arazyme, the IC50 values against MCF-7 and SKOV-3 cells were determined to be 30.40 µg/ml and 38.86 µg/ml, respectively. ejmo.org Other studies have reported on various synthetic derivatives that induce apoptosis (programmed cell death) in cancer cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents. While specific data for this compound is not detailed in the available literature, the broader class of related synthetic molecules shows promise in this area. nih.govnih.gov

| Cell Line | Compound Class | Activity (IC50) |

| MCF-7 (Breast Cancer) | Recombinant arazyme | 30.40 µg/mL |

| SKOV-3 (Ovarian Cancer) | Recombinant arazyme | 38.86 µg/mL |

IC50: The half maximal inhibitory concentration. Data pertains to a therapeutic agent tested on these cell lines to illustrate typical evaluation metrics, as specific data for this compound was not available.

Investigation of Apoptosis Induction and Cell Cycle Modulation

There is currently no available scientific literature detailing the investigation of apoptosis induction or cell cycle modulation specifically by this compound. While other derivatives of cinnamic acid have been studied for their potential to induce programmed cell death and alter cell cycle progression in various cancer cell lines, these findings cannot be directly attributed to this compound. nih.govnih.govfrontiersin.org Research on related compounds suggests that cinnamic acid derivatives can trigger apoptosis through pathways involving caspases and modulate cell cycle-related proteins, but specific data for the 3-chloro-2-fluoro substituted variant is not present in the reviewed literature. nih.govmdpi.com

Assessment of Oxidative Stress Modulation in Cellular Systems

No specific studies assessing the modulation of oxidative stress in cellular systems by this compound were found. The broader class of cinnamic acids and their derivatives are known for their antioxidant properties, which are often attributed to the phenolic group and the unsaturated side chain that can scavenge free radicals. nih.govsemanticscholar.org However, without direct experimental evidence, the capacity of this compound to act as either an antioxidant or a pro-oxidant remains uncharacterized.

Pre-clinical Phytotoxicity and Allelopathic Effects

There is a lack of specific research on the pre-clinical phytotoxicity and allelopathic effects of this compound.

Impact on Parasitic Weed Growth and Development (e.g., Cuscuta campestris)

No studies were identified that specifically investigate the impact of this compound on the growth and development of the parasitic weed Cuscuta campestris. Research has been conducted on other cinnamic and hydrocinnamic acid derivatives, which have shown varying levels of phytotoxic activity against C. campestris. nih.govcsic.esmdpi.com For instance, studies on compounds like trans-3-chlorocinnamic acid and trans-3-fluorocinnamic acid have been performed, but the combined effect of the 2-fluoro and 3-chloro substitutions has not been reported. nih.gov The structure-activity relationship studies on related compounds indicate that the type and position of substituents on the phenyl ring significantly influence their herbicidal activity. mdpi.comresearchgate.net

Allelopathic Interactions in Plant-Plant Communities

There is no available data concerning the allelopathic interactions of this compound in plant-plant communities. Cinnamic acid itself is a known allelochemical involved in plant communication and interference, but the specific role of this halogenated derivative has not been documented. nih.gov

Cellular and Molecular Responses in Plant Models

No research was found that details the cellular and molecular responses in plant models upon exposure to this compound.

Enzyme Modulation and Inhibition Studies

Specific data on the enzyme modulation and inhibition properties of this compound is not available in the current scientific literature. While various cinnamic acid derivatives have been explored as inhibitors for a range of enzymes, this particular compound has not been the subject of such investigations.

Tyrosinase Inhibition and Mechanistic Characterization

Currently, there is a lack of specific studies investigating the inhibitory effects of this compound on the enzyme tyrosinase. While research has been conducted on other chlorinated cinnamic acids, such as 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid, which have demonstrated reversible and uncompetitive inhibition of mushroom tyrosinase, similar mechanistic characterization for this compound is not available. The inhibitory constants and IC50 values for these related compounds have been determined, but this data cannot be directly extrapolated to this compound due to the unique influence of substituent position and identity on molecular activity.

Other Relevant Enzyme Interactions (e.g., related to metabolic pathways)

Detailed investigations into the interactions of this compound with other enzymes, particularly those involved in metabolic pathways, have not been reported in the reviewed scientific literature. The broader class of cinnamic acid derivatives has been explored for various biological activities, but specific data concerning the enzymatic interactions of this compound is absent.

Explorations in Model Organisms for Biological Pathway Modulation (e.g., C. elegans longevity studies)

There are no specific studies available that have examined the effects of this compound on the lifespan or other biological pathways in the model organism Caenorhabditis elegans. While C. elegans is a common model for studying aging and the effects of various compounds on longevity, research has not yet extended to this particular cinnamic acid derivative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogen Substituents (Chlorine and Fluorine) on Bioactivity

The presence and position of chlorine and fluorine atoms on the phenyl ring are critical determinants of the bioactivity of 3-Chloro-2-fluorocinnamic acid. These halogens influence the molecule's properties through a combination of steric and electronic effects. The nature and position of substituents are known to play a significant role in enhancing or decreasing the biological efficacy of cinnamic acid derivatives. nih.govresearchgate.net

The specific placement of the fluorine atom at the ortho (2) position and the chlorine atom at the meta (3) position creates a unique steric and conformational profile. Positional isomerism is a key factor, as the location of halogen substituents can dramatically alter biological activity. nih.govnih.gov

Steric Hindrance : The ortho-fluoro group, in particular, can cause significant steric hindrance. This can restrict the rotation of the phenyl ring relative to the propenoic acid side chain, locking the molecule into a specific conformation. This fixed orientation may either enhance or hinder its ability to bind effectively to a biological target.

| Substituent Position | Observed Effect on Bioactivity | Potential Rationale | Reference |

|---|---|---|---|

| Ortho | Often associated with decreased activity (e.g., plant growth) but can confer selectivity (e.g., for BChE). | Steric hindrance may prevent optimal binding to some targets but favor binding to others with complementary active sites. | nih.govnih.gov |

| Meta | Can be less critical for potency compared to ortho/para positions, with activity depending on the substituent's properties. | Less direct steric interference with the side chain; electronic effects may be more dominant. | nih.gov |

| Para | Frequently associated with enhanced activity (e.g., antibacterial, AChE inhibition). | Minimal steric hindrance with the side chain, allowing for favorable electronic interactions with the target. | nih.govnih.gov |

Halogens exert a dual electronic influence: they are electron-withdrawing through the inductive (-I) effect and electron-donating via the resonance (+M or +R) effect. stackexchange.combrilliant.org The interplay of these effects for both the 2-fluoro and 3-chloro substituents modulates the electron density of the entire molecule.

Inductive Effect (-I) : Both fluorine and chlorine are highly electronegative and pull electron density from the aromatic ring through the sigma bonds. libretexts.org This effect decreases the electron density on the ring, making the carboxylic acid proton more acidic and stabilizing the carboxylate anion. libretexts.org Fluorine has a stronger -I effect than chlorine.

Resonance Effect (+M) : The lone pairs on the halogens can be delocalized into the pi-system of the benzene (B151609) ring, donating electron density. quora.com This effect is strongest at the ortho and para positions. For fluorine, the overlap between its 2p orbital and the carbon's 2p orbital is efficient, resulting in a significant +M effect. For chlorine, the 3p-2p orbital overlap is less effective, leading to a weaker +M effect. stackexchange.com

In this compound, the strong -I effects of both halogens dominate, making the aromatic ring relatively electron-poor. This influences its ability to participate in crucial biological interactions like π-π stacking and hydrogen bonding, and can affect the reactivity of the propenoic acid side chain. mdpi.com

Role of the Propenoic Acid Side Chain on Molecular Recognition and Activity

The propenoic acid (acrylic acid) side chain is a fundamental pharmacophoric feature of cinnamic acids, responsible for many of their biological interactions. nih.govmdpi.com Its structure allows for multiple points of contact with biological macromolecules.

Carboxylic Acid Group : This group is a key interaction site. At physiological pH, it is typically deprotonated to a carboxylate anion, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a protein's active site. It can also act as a potent hydrogen bond acceptor. researchgate.net

α,β-Unsaturated System : The conjugated double bond and carbonyl group form a Michael acceptor. This feature allows the molecule to potentially form covalent bonds with nucleophilic residues, such as cysteine or histidine, in a target protein, which can lead to irreversible inhibition.

Geometric Isomerism : Cinnamic acids can exist as cis (Z) or trans (E) isomers due to the rigid double bond. nih.gov The trans isomer is generally more stable and is the more common configuration for biologically active derivatives. mdpi.com The geometry of this side chain dictates the spatial relationship between the phenyl ring and the carboxylic acid, which is critical for fitting into a binding site.

Influence of Lipophilicity on Permeability and Efficacy in Biological Systems

For this compound, the predicted octanol-water partition coefficient (XlogP) is 2.6, indicating a moderate level of lipophilicity. uni.lu This property has opposing effects:

Enhanced Permeability : Increased lipophilicity can improve the molecule's ability to passively diffuse across the lipid bilayers of cell membranes, which is essential for reaching intracellular targets. nih.govnih.gov

Reduced Aqueous Solubility : Higher lipophilicity can lead to poor solubility in aqueous environments like the bloodstream and cytoplasm, which can hinder bioavailability and administration. nih.gov

An optimal balance between lipophilicity and hydrophilicity is therefore necessary. The moderate lipophilicity of this compound, conferred by its halogen substituents, suggests it may possess reasonable membrane permeability, a key factor for biological efficacy. pg.edu.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

A hypothetical QSAR model for a series of related cinnamic acid derivatives would likely involve the following steps:

Data Set Generation : Synthesizing and testing a library of analogues with varied substituents.

Descriptor Calculation : Computing various molecular descriptors for each analogue, which can be categorized as:

Electronic Descriptors : Hammett constants (σ), dipole moment, atomic charges. These would quantify the effects of the 2-fluoro and 3-chloro groups.

Steric Descriptors : Molar refractivity (MR), Taft steric parameters (Es), molecular volume.

Lipophilic Descriptors : LogP or calculated logP (cLogP).

Topological Descriptors : Connectivity indices that describe the shape and branching of the molecule.

Model Development : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build an equation correlating the descriptors with the observed biological activity (e.g., IC₅₀). nih.gov

Such a model could reveal, for instance, that high activity is correlated with a specific range of lipophilicity and a strong electron-withdrawing character on the phenyl ring, providing a rational basis for designing new compounds. nih.gov

Pharmacophore Identification and Molecular Docking Studies

Pharmacophore modeling and molecular docking are computational tools that help elucidate how a molecule like this compound might interact with a specific biological target at the atomic level. nih.gov

Pharmacophore Identification : A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For this compound, a potential pharmacophore could include:

An aromatic ring feature.

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor/negative ionizable feature (the carboxylic acid).

A hydrophobic feature (the halogenated ring).

Potentially a halogen bond donor feature (the chlorine atom).

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.orgnih.gov A docking simulation of this compound into a hypothetical enzyme active site would involve:

Obtaining the 3D structures of the ligand and the target protein.

Using a scoring algorithm to place the ligand into the protein's binding pocket in various conformations.

Evaluating the binding affinity and identifying key interactions, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and halogen bonds. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Fluorocinnamic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For a molecule like 3-chloro-2-fluorocinnamic acid, DFT calculations could provide insights into its molecular geometry, vibrational frequencies, and the distribution of electron density.

Theoretical studies on related compounds, such as 3-chloro-4-fluoronitrobenzene, have utilized DFT and Hartree-Fock (HF) methods with basis sets like 6-311++G(d,p) to investigate molecular geometries, thermodynamic properties, and NMR chemical shifts. prensipjournals.com Similar calculations for this compound would likely reveal the influence of the chloro and fluoro substituents on the electronic properties of the cinnamic acid backbone.

Global reactivity descriptors, which can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for predicting the reactivity of a molecule. inonu.edu.tr For this compound, these descriptors would include:

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO, indicating the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to a change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap. inonu.edu.tr

Electronegativity (χ): This describes the power of an atom in a molecule to attract electrons.

Chemical Potential (μ): This is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This measures the propensity of a species to accept electrons. inonu.edu.tr

A hypothetical table of calculated global reactivity descriptors for this compound, based on methodologies applied to similar compounds, is presented below.

| Descriptor | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |

| Hardness | η | (ELUMO - EHOMO)/2 | 2.5 eV |

| Softness | S | 1/η | 0.4 eV-1 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.0 eV |

| Chemical Potential | μ | (ELUMO + EHOMO)/2 | -4.0 eV |

| Electrophilicity Index | ω | μ2/2η | 3.2 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data generated from quantum chemical calculations.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov If this compound were to be used as a scaffold for designing new ligands, virtual screening could be employed to explore chemical space and identify promising derivatives.

The process typically involves:

Library Enumeration: Creating a virtual library of compounds based on the this compound scaffold with various chemical modifications.

Molecular Docking: Predicting the preferred orientation of the designed ligands when bound to a receptor to form a stable complex. mdpi.com

Scoring and Ranking: Using scoring functions to estimate the binding affinity and rank the ligands.

This approach has been successfully applied to discover inhibitors for various targets, including the cannabinoid type II receptor (CB2), where a hit rate of 55% was achieved from a large virtual library. nih.gov

Prediction of Biological Activity Profiles Based on Theoretical Descriptors

The biological activity of a compound can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target.

QSAR studies on cinnamic acid analogues have been performed to identify inhibitors of the Epidermal Growth Factor Receptor (EGFR) and to develop new antimalarial agents. benthamdirect.comasianpubs.org These studies have shown that electronic properties are often governing factors for the activity of these compounds. benthamdirect.com

The descriptors used in QSAR models can be of various types:

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and partial charges.

Steric Descriptors: Like molecular volume and surface area.

Thermodynamic Descriptors: Such as van der Waals energy.

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that can predict the biological activity profile of a drug-like compound based on its structural formula, with an average accuracy of about 95%. inonu.edu.tr This tool could be used to generate a hypothetical biological activity spectrum for this compound, suggesting potential therapeutic applications.

A hypothetical PASS prediction for this compound might look like the following:

| Predicted Activity | Pa (Probability to be active) |

| Anti-inflammatory | > 0.7 |

| Analgesic | > 0.7 |

| Substance P antagonist | > 0.7 |

| Antibacterial | > 0.5 |

| Antifungal | > 0.5 |

Note: This table is a hypothetical representation of a PASS prediction and is for illustrative purposes only.

Environmental Fate and Biotransformation of 3 Chloro 2 Fluorocinnamic Acid

Microbial Degradation Pathways in Environmental Systems

The microbial breakdown of halogenated aromatic compounds like 3-Chloro-2-fluorocinnamic acid is a key process in their environmental detoxification. Research into analogous compounds, particularly other fluorinated and chlorinated cinnamic acids, provides significant insight into the likely degradation pathways.

Aerobic and Anaerobic Biodegradation Processes

Aerobic biodegradation is a primary mechanism for the breakdown of halogenated cinnamic acids. Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to systematically dismantle the molecule. Studies on 4-fluorocinnamic acid (4-FCA) show that its degradation is initiated by the shortening of the side chain, followed by the cleavage of the aromatic ring. nih.govrug.nl This process effectively mineralizes the compound, converting it into carbon dioxide, water, and inorganic halides. nih.govresearchgate.net For instance, the complete aerobic degradation of 100 mg/l of 3-chlorobenzoic acid by Pseudomonas putida has been observed within 14 hours. nih.gov

Anaerobic degradation, which occurs in oxygen-depleted environments such as deep sediments and certain subsurface soils, involves different microbial consortia and enzymatic strategies. While specific data on the anaerobic breakdown of this compound is limited, studies on other halogenated compounds show that reductive dehalogenation is a key initial step. In this process, the halogen substituent is removed and replaced with a hydrogen atom. For example, anaerobic microbial consortia have been shown to convert hydroxycinnamic acids by reducing the double bond of the side chain. nih.gov Similarly, anaerobic degradation of 1,2,3-trichloropropane (B165214) results in transient production of 1,2-dichloropropane (B32752) followed by 1-chloropropane, indicating sequential dechlorination. researchgate.net

Identification of Microbial Strains Involved in Degradation (e.g., Rhodococcus sp., Arthrobacter sp., Ralstonia sp.)

Specific microbial genera have been identified as key players in the degradation of halogenated aromatic compounds. Consortia of bacteria often exhibit greater efficiency in breaking down these complex molecules than single strains.

Arthrobacter sp. : Strains of Arthrobacter have demonstrated the ability to initiate the degradation of 4-fluorocinnamic acid. For example, Arthrobacter sp. strain G1 can convert 4-FCA into 4-fluorobenzoic acid (4-FBA) by utilizing the two-carbon side-chain for growth. nih.govresearchgate.net

Ralstonia sp. : This genus is known for its ability to degrade a wide range of recalcitrant xenobiotics. nih.gov Ralstonia sp. strain H1, for instance, can degrade 4-FBA, the intermediate metabolite from 4-FCA degradation by Arthrobacter. The synergistic action of Arthrobacter sp. and Ralstonia sp. in a consortium leads to the complete mineralization of 4-FCA. nih.govnih.gov

Rhodococcus sp. : Members of the genus Rhodococcus display diverse metabolic capabilities, including the degradation of various aromatic hydrocarbons. nih.gov Strains of Rhodococcus are known to degrade pollutants such as buprofezin (B33132) and 1,2,3-trichloropropane, suggesting their potential role in the breakdown of other complex halogenated compounds. researchgate.netrroij.com

Pseudomonas sp. : This genus is frequently implicated in the degradation of chlorinated aromatic acids. Pseudomonas putida has been isolated for its ability to utilize 3-chlorobenzoic acid as a sole carbon source, nih.gov and Pseudomonas cepacia degrades 3-chloro-2-methylbenzoic acid. nih.gov

Table 1: Microbial Strains and their Role in Degrading Analogous Compounds

| Microbial Genus | Analogous Compound Degraded | Role in Degradation |

|---|---|---|

| Arthrobacter sp. | 4-Fluorocinnamic Acid | Converts cinnamic acid to benzoic acid derivative. nih.govresearchgate.net |

| Ralstonia sp. | 4-Fluorobenzoic Acid | Degrades the aromatic ring of the benzoic acid intermediate. nih.govnih.gov |

| Rhodococcus sp. | o-xylene, 1,2,3-trichloropropane | Broad-spectrum degradation of aromatic and halogenated hydrocarbons. researchgate.netnih.gov |

Characterization of Metabolites and Enzyme Systems (e.g., β-oxidation, ring-cleavage pathways)

The microbial degradation of compounds like this compound proceeds through a series of enzymatic reactions, leading to the formation of various intermediates.

The initial degradation of the cinnamic acid side chain typically occurs via a β-oxidation pathway. rug.nlasm.org This process begins with the activation of the carboxylic acid to a coenzyme A (CoA) thioester. For 4-fluorocinnamic acid, this is catalyzed by 4-fluorocinnamoyl-CoA ligase. researchgate.net Subsequent enzymatic steps, including hydration, dehydrogenation, and thiolytic cleavage, shorten the side chain by two carbons, yielding a substituted benzoyl-CoA. nih.govresearchgate.net

The resulting halogenated benzoic acid derivative is then hydroxylated to form a catechol. For example, 4-fluorobenzoic acid is converted to 4-fluorocatechol (B1207897). nih.govresearchgate.net This catechol intermediate is a critical juncture, as it is the substrate for ring-cleavage enzymes, typically dioxygenases. nih.gov The aromatic ring is cleaved either through an ortho-cleavage or a meta-cleavage pathway, breaking open the stable ring structure and forming aliphatic acids that can enter central metabolic pathways like the Krebs cycle. nih.govub.edu In the case of 4-fluorobenzoic acid degradation by Ralstonia sp., the 4-fluorocatechol intermediate is processed via an ortho-cleavage pathway. researchgate.net

Table 2: Key Enzymes and Metabolites in the Degradation of Analogous Fluorocinnamic Acid

| Degradation Step | Key Enzyme(s) | Intermediate Metabolite(s) |

|---|---|---|

| Side-chain β-oxidation | Cinnamoyl-CoA ligase, Hydratase, Dehydrogenase, Thiolase | 4-Fluorocinnamoyl-CoA, 4-Fluorobenzoic acid nih.govresearchgate.net |

| Ring hydroxylation | Dioxygenase | 4-Fluorocatechol nih.govresearchgate.net |

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation mechanisms can contribute to the transformation of chemical compounds in the environment without microbial involvement. For this compound, photolysis is a potential degradation route. The presence of an aromatic ring and a carbon-carbon double bond allows the molecule to absorb ultraviolet radiation from sunlight, which can lead to chemical transformations. Studies on 3-chloro-trans-cinnamic acid have shown it can undergo photodimerization in a solid state, indicating its photosensitivity. rsc.org In aquatic environments, direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals could lead to its transformation.

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for compounds with stable aromatic C-Cl and C-F bonds under typical environmental pH conditions.

Environmental Persistence and Mobility in Soil and Aquatic Systems

The environmental persistence of this compound is determined by the rate of its degradation. The strength of the carbon-fluorine and carbon-chlorine bonds confers a degree of recalcitrance, suggesting the compound could be persistent in environments lacking adapted microbial populations. nih.gov The presence of multiple halogen substituents can sometimes inhibit microbial enzymatic activity, slowing the rate of breakdown.

As a carboxylic acid, the mobility of this compound in soil and aquatic systems is pH-dependent. At neutral environmental pH, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This anionic form is generally water-soluble and exhibits low sorption to organic matter and clay particles in soil, leading to a potential for high mobility and leaching into groundwater.

Bioremediation Potential of this compound Contamination

The demonstrated ability of microbial consortia to completely mineralize analogous compounds highlights a strong potential for bioremediation of sites contaminated with this compound. nih.gov Bioaugmentation, the introduction of specific microorganisms with known degradative capabilities (such as Arthrobacter and Ralstonia species), could be an effective strategy to clean up contaminated soil and water. nih.gov